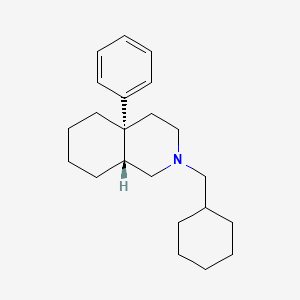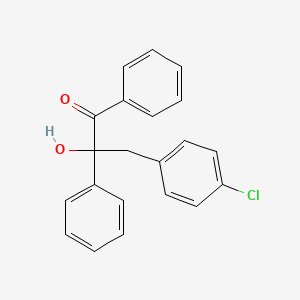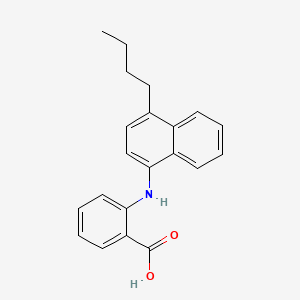
N-(4-Butyl-1-naphthyl)anthranilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Butyl-1-naphthyl)anthranilic acid is an organic compound with the molecular formula C21H21NO2. It is characterized by a naphthalene ring substituted with a butyl group and an anthranilic acid moiety. This compound is part of the anthranilic acid derivatives, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butyl-1-naphthyl)anthranilic acid typically involves the coupling of 4-butyl-1-naphthylamine with anthranilic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-(4-Butyl-1-naphthyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted anthranilic acid derivatives.
科学的研究の応用
N-(4-Butyl-1-naphthyl)anthranilic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activities such as anti-inflammatory, antineoplastic, and antimicrobial properties, making it a subject of study in drug development and medicinal chemistry.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-Butyl-1-naphthyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
- N-(4-Methyl-1-naphthyl)anthranilic acid
- N-(4-Ethyl-1-naphthyl)anthranilic acid
- N-(4-Propyl-1-naphthyl)anthranilic acid
Uniqueness
N-(4-Butyl-1-naphthyl)anthranilic acid is unique due to the presence of the butyl group, which can influence its chemical properties and biological activities. The length and structure of the alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
51670-17-8 |
|---|---|
分子式 |
C21H21NO2 |
分子量 |
319.4 g/mol |
IUPAC名 |
2-[(4-butylnaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H21NO2/c1-2-3-8-15-13-14-20(17-10-5-4-9-16(15)17)22-19-12-7-6-11-18(19)21(23)24/h4-7,9-14,22H,2-3,8H2,1H3,(H,23,24) |
InChIキー |
OWFZFQWNXRQDIO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)NC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


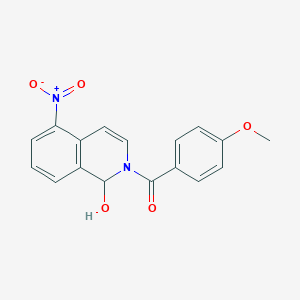
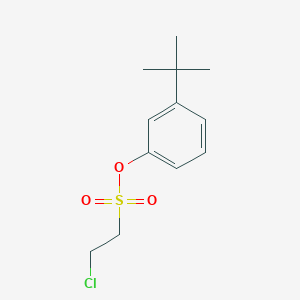
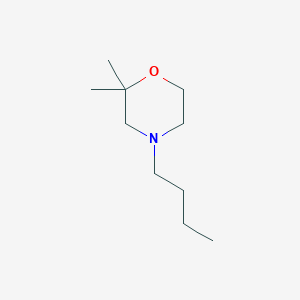
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
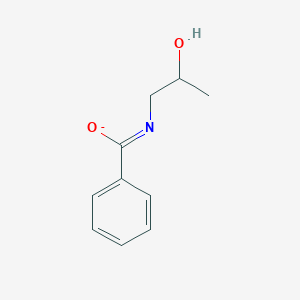

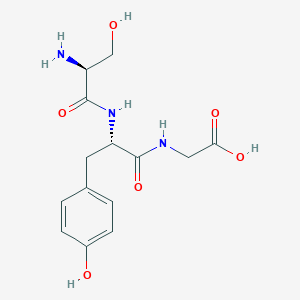


![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)

